

synthesis and characterization of 2-Amino-5-ethylbenzoic acid

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Compound of Interest

Compound Name: 2-Amino-5-ethylbenzoic acid

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An In-depth Technical Guide on the Synthesis and Characterization of **2-Amino-5-ethylbenzoic Acid**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Amino-5-ethylbenzoic acid**, a valuable building block in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis from 5-ethylindoline-2,3-dione. Furthermore, it details the standard analytical techniques employed for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of 2-Amino-5-ethylbenzoic Acid

The synthesis of **2-Amino-5-ethylbenzoic acid** can be achieved through the oxidative cleavage of 5-ethylindoline-2,3-dione. This method involves the use of hydrogen peroxide in a basic medium, followed by acidification to precipitate the desired product.

Experimental Protocol

A general procedure for the synthesis of **2-amino-5-ethylbenzoic acid** begins with the dissolution of sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL), with the solution being cooled to below 30 °C.^[1] Subsequently, 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) is

gradually added while stirring.[1] The reaction mixture is further cooled to below 15 °C, at which point a 30% hydrogen peroxide solution (15.6 g) is added dropwise, maintaining the reaction temperature between 15-20 °C.[1] After the addition is complete, the reaction is allowed to proceed for an additional hour at this temperature.[1]

Following the reaction period, the solution's pH is adjusted to 5-6 by the slow, dropwise addition of glacial acetic acid, which leads to the precipitation of a yellow solid.[1] This solid is collected via filtration, washed with a small volume of cold water, and then dried.[1] For further purification, the crude product can be recrystallized from an ethanol/water (1:1, v/v) solvent mixture to yield the final product.[1]

Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Amino-5-ethylbenzoic acid**.

Characterization of 2-Amino-5-ethylbenzoic Acid

The synthesized **2-Amino-5-ethylbenzoic acid** is characterized using various spectroscopic and analytical techniques to confirm its identity, structure, and purity.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-ethylbenzoic acid** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[2][3]
Molecular Weight	165.19 g/mol	[2][3]
Purity (Typical)	≥95%	[3]
CAS Number	2475-82-3	[1][2]
Storage	Room temperature	[2]

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine and carboxylic acid protons. The chemical shifts and coupling patterns provide definitive information about the substitution pattern on the benzene ring.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethyl group.

Experimental Protocol (General): A sample of **2-Amino-5-ethylbenzoic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz).[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-5-ethylbenzoic acid** will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

- N-H stretching vibrations of the primary amine.
- O-H stretching of the carboxylic acid.

- C=O stretching of the carbonyl group in the carboxylic acid.
- C-N stretching.
- Aromatic C-H and C=C stretching vibrations.

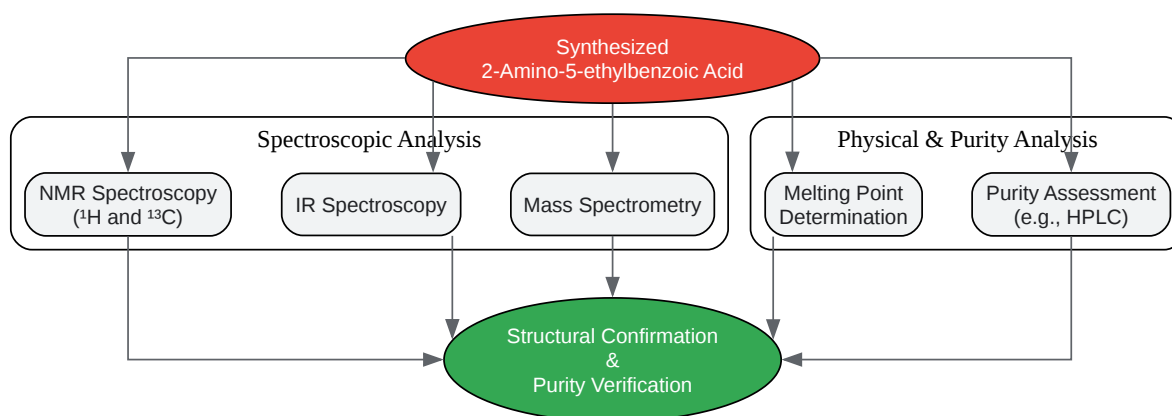
Experimental Protocol (General): The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For **2-Amino-5-ethylbenzoic acid**, the molecular ion peak (M^+) is expected to be observed at an m/z value corresponding to its molecular weight (165.19).

Experimental Protocol (General): A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.[6] The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Characterization Workflow



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Caption: Logical workflow for the characterization of **2-Amino-5-ethylbenzoic acid**.

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